molecular formula C23H28N2O3 B7340585 1-[3-(3-methoxyphenyl)cyclobutyl]-3-[[(2S,4R)-4-phenyloxolan-2-yl]methyl]urea

1-[3-(3-methoxyphenyl)cyclobutyl]-3-[[(2S,4R)-4-phenyloxolan-2-yl]methyl]urea

カタログ番号: B7340585
分子量: 380.5 g/mol
InChIキー: AHWGIEVHBFKHFE-OYZUSSLQSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-[3-(3-methoxyphenyl)cyclobutyl]-3-[[(2S,4R)-4-phenyloxolan-2-yl]methyl]urea, also known as SR141716A or Rimonabant, is a selective cannabinoid receptor inverse agonist. It was first synthesized in the 1990s by Sanofi-Aventis, a French pharmaceutical company, and was approved by the European Medicines Agency (EMA) in 2006 for the treatment of obesity and related metabolic disorders. However, due to its adverse effects on the central nervous system, it was withdrawn from the market in 2008.

作用機序

1-[3-(3-methoxyphenyl)cyclobutyl]-3-[[(2S,4R)-4-phenyloxolan-2-yl]methyl]urea acts as an inverse agonist at the cannabinoid receptor type 1 (CB1), which is predominantly expressed in the central nervous system. CB1 is involved in various physiological processes, such as appetite regulation, pain perception, and mood modulation. This compound binds to CB1 and reduces its constitutive activity, resulting in the inhibition of downstream signaling pathways. This leads to the reduction of food intake and body weight in obesity, the reduction of drug reward in addiction, and the neuroprotective effects in neurodegenerative diseases.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, depending on the target tissue and the experimental conditions. In the central nervous system, this compound reduces the release of neurotransmitters, such as dopamine and glutamate, and modulates the activity of ion channels and receptors. In peripheral tissues, this compound modulates the release of hormones, such as insulin and glucagon, and affects the metabolism of lipids and glucose. However, the adverse effects of this compound on the central nervous system, such as anxiety and depression, limit its clinical use.

実験室実験の利点と制限

1-[3-(3-methoxyphenyl)cyclobutyl]-3-[[(2S,4R)-4-phenyloxolan-2-yl]methyl]urea has several advantages and limitations for lab experiments. Its high affinity and selectivity for CB1 make it a useful tool for studying the role of CB1 in various physiological processes. Its ability to reduce food intake and body weight in animal models of obesity makes it a useful tool for studying the mechanisms of appetite regulation. However, its adverse effects on the central nervous system, such as anxiety and depression, limit its use in behavioral experiments. Its short half-life and rapid metabolism also limit its use in long-term experiments.

将来の方向性

1-[3-(3-methoxyphenyl)cyclobutyl]-3-[[(2S,4R)-4-phenyloxolan-2-yl]methyl]urea has several potential future directions for research. One direction is to develop new compounds that selectively target CB1 in peripheral tissues, such as adipose tissue, without affecting CB1 in the central nervous system. This would allow for the development of new anti-obesity drugs with fewer adverse effects. Another direction is to study the role of CB1 in the regulation of energy metabolism and the development of metabolic disorders, such as diabetes and non-alcoholic fatty liver disease. This would provide new insights into the pathophysiology of these diseases and the development of new therapies. Finally, the neuroprotective effects of this compound in neurodegenerative diseases suggest that CB1 may be a potential target for the development of new therapies for these diseases.

合成法

The synthesis of 1-[3-(3-methoxyphenyl)cyclobutyl]-3-[[(2S,4R)-4-phenyloxolan-2-yl]methyl]urea involves several steps, starting with the reaction of 3-(3-methoxyphenyl)cyclobutanone with ethylmagnesium bromide to form 3-(3-methoxyphenyl)cyclobutanemethanol. This intermediate is then reacted with N,N-dimethylformamide dimethyl acetal and hydrochloric acid to form the corresponding cyclobutyl methyl ketone. The ketone is then reacted with 2S,4R-dimethyl-3-(2-methylpropyl)-1,3-oxathiolane-2,5-dione to form the oxolane derivative, which is then reacted with N-methyl-N-(trimethylsilyl)carbamoyl chloride to form the corresponding carbamate. Finally, the carbamate is reacted with 4-fluorobenzylamine to form this compound.

科学的研究の応用

1-[3-(3-methoxyphenyl)cyclobutyl]-3-[[(2S,4R)-4-phenyloxolan-2-yl]methyl]urea has been extensively studied for its potential therapeutic applications in various fields, including obesity, addiction, and neurodegenerative diseases. In obesity, this compound was found to reduce food intake and body weight in animal models and human clinical trials. However, its adverse effects on the central nervous system, such as anxiety and depression, limited its clinical use. In addiction, this compound was found to reduce the rewarding effects of drugs of abuse, such as cocaine and heroin, in animal models. In neurodegenerative diseases, this compound was found to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.

特性

IUPAC Name

1-[3-(3-methoxyphenyl)cyclobutyl]-3-[[(2S,4R)-4-phenyloxolan-2-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O3/c1-27-21-9-5-8-17(12-21)18-10-20(11-18)25-23(26)24-14-22-13-19(15-28-22)16-6-3-2-4-7-16/h2-9,12,18-20,22H,10-11,13-15H2,1H3,(H2,24,25,26)/t18?,19-,20?,22-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHWGIEVHBFKHFE-OYZUSSLQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2CC(C2)NC(=O)NCC3CC(CO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)C2CC(C2)NC(=O)NC[C@@H]3C[C@@H](CO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。